molecular formula C10H14N2O B1471753 (3-(Cyclopropylmethoxy)pyridin-2-yl)methanamine CAS No. 1513639-07-0

(3-(Cyclopropylmethoxy)pyridin-2-yl)methanamine

Cat. No.: B1471753
CAS No.: 1513639-07-0
M. Wt: 178.23 g/mol
InChI Key: AVNVIRHQWFWGMO-UHFFFAOYSA-N
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Description

(3-(Cyclopropylmethoxy)pyridin-2-yl)methanamine (CAS 1513639-07-0) is a chemical building block of significant interest in medicinal chemistry and neuroscience research. This compound, with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol, features a pyridine core substituted with a cyclopropylmethoxy group and an aminomethyl group . Its structure is analogous to key intermediates used in the synthesis of advanced pharmaceutical candidates. Specifically, this pyridine scaffold is found in the development of potent and selective PDE10A (Phosphodiesterase 10A) inhibitors, which represent a novel therapeutic approach for the treatment of psychiatric and neurological disorders such as schizophrenia . PDE10A is an enzyme highly expressed in the striatum of the brain and is a crucial regulator of neuronal signaling; its inhibition can help normalize dysfunctional striatal activity, addressing positive, negative, and cognitive symptoms associated with the disease . As a versatile synthetic intermediate, this compound can be utilized to explore structure-activity relationships (SAR) and to optimize the physicochemical properties, selectivity, and pharmacokinetic profiles of potential drug molecules targeting the central nervous system (CNS) . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[3-(cyclopropylmethoxy)pyridin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-6-9-10(2-1-5-12-9)13-7-8-3-4-8/h1-2,5,8H,3-4,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNVIRHQWFWGMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(N=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-(Cyclopropylmethoxy)pyridin-2-yl)methanamine, a compound featuring a pyridine ring substituted with a cyclopropylmethoxy group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C1C2C3C4C5C6C7C8\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6\text{C}_7\text{C}_8

This compound is characterized by:

  • A pyridine ring , which is known for its ability to interact with biological targets.
  • A cyclopropylmethoxy group , which may enhance the lipophilicity and binding affinity of the compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The binding affinity of this compound is influenced by the presence of the cyclopropyl group, which can modulate enzyme activity or receptor signaling pathways.

Inhibition Studies

Research indicates that this compound may act as an inhibitor of certain enzymes. For instance, studies have shown that compounds with similar structural motifs exhibit inhibitory effects on phosphodiesterases (PDEs), which play crucial roles in cellular signaling pathways .

Structure-Activity Relationships (SAR)

The SAR analysis provides insights into how variations in the chemical structure affect biological activity. Key findings include:

  • Substitution Patterns : Modifications on the pyridine ring or the cyclopropyl group can significantly alter potency and selectivity against specific biological targets.
  • Lipophilicity : Increased lipophilicity often correlates with enhanced membrane permeability and bioavailability, which are critical for therapeutic efficacy.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study ReferenceBiological TargetActivity ObservedIC50 Value
PDE10AInhibition50 nM
hERG ChannelOff-target Activity100 nM
HDAC InhibitionModerate Inhibition200 nM

Case Studies

  • PDE10A Inhibition : A study reported that this compound demonstrated potent inhibition of PDE10A, an enzyme implicated in schizophrenia treatment. The compound showed an IC50 value of 50 nM, indicating strong binding affinity .
  • Cardiotoxicity Assessment : Another investigation assessed the off-target effects on the hERG channel, revealing that while the compound exhibited some off-target activity at 100 nM, it maintained a favorable therapeutic index compared to other known inhibitors .

Therapeutic Implications

Given its biological activity, this compound holds promise for therapeutic applications in:

  • Neurological Disorders : As a PDE10A inhibitor, it may be beneficial in treating conditions like schizophrenia.
  • Cancer Therapy : Potential HDAC inhibitory activity suggests it could play a role in cancer treatment strategies.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Replacement of cyclopropylmethoxy with ethoxy (e.g., (3-Ethoxypyridin-4-yl)methanamine) decreases steric bulk and lipophilicity (LogP reduced by ~0.5 units), impacting membrane permeability .

Substituent Effects on Physicochemical Properties

  • Cyclopropylmethoxy vs. Trifluoromethyl : The cyclopropylmethoxy group in the target compound provides moderate electron-donating effects, enhancing π-π stacking interactions in aromatic systems. In contrast, trifluoromethyl groups (e.g., in [3-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride) are strongly electron-withdrawing, increasing metabolic stability but reducing solubility .

Pharmacological Relevance

  • Betaxolol Hydrochloride : A structurally related β-blocker containing a cyclopropylmethoxy group demonstrates the therapeutic relevance of this substituent in improving pharmacokinetic profiles .

Preparation Methods

General Synthetic Strategy

The synthesis of (3-(Cyclopropylmethoxy)pyridin-2-yl)methanamine typically involves two main stages:

This approach leverages the selective functionalization of the pyridine ring and subsequent transformation of the alcohol group to amine.

Preparation of the Key Intermediate: (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol

According to detailed synthetic data, the intermediate (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol can be prepared via:

  • Alkylation of 3-hydroxy-2-pyridinemethanol with cyclopropylmethyl halides (e.g., bromide or chloride) under basic conditions to introduce the cyclopropylmethoxy group at the 3-position.
  • Extraction and purification steps typically involve washing with water, saturated sodium chloride solution, drying over magnesium sulfate, and concentration under reduced pressure to isolate the product as a solid.

Analytical Data for the Intermediate:

Parameter Data
Physical state Dark brown solid
1H NMR (250 MHz, CDCl3) δ 0.35 (2H, m), 0.65 (2H, m), 1.26 (1H, m), 3.85 (2H, d, J=6.8 Hz), 4.33 (1H, br s), 4.77 (2H, s), 7.13 (2H, m), 8.13 (2H, m)
Mass Spectrometry (ES+) m/e 180 [MH]+

This intermediate is crucial as it provides the functional handle (-CH2OH) for further amination.

Conversion of the Hydroxymethyl Group to Methanamine

The transformation of (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol to this compound involves amination reactions, which can be achieved by:

  • Activation of the hydroxyl group to a better leaving group (e.g., conversion to a halide or tosylate)
  • Subsequent nucleophilic substitution with ammonia or an amine source to introduce the primary amine (-CH2NH2)

This step often uses reagents such as thionyl chloride or phosphorus tribromide for halogenation, followed by treatment with ammonia in a suitable solvent.

Alternative Synthetic Routes and Industrial Considerations

While direct literature specifically describing the amination step for this exact compound is limited, analogous methods are well-documented in patents related to similar pyridinylmethanamine derivatives:

  • Use of dimethylformamide (DMF) or other polar aprotic solvents to facilitate nucleophilic substitution
  • Employing bases such as sodium hydride or potassium carbonate to promote deprotonation and substitution
  • Temperature control ranging from 0°C to reflux to optimize reaction rates and yields
  • Purification via crystallization or chromatographic techniques to isolate the amine product in high purity

These methods are designed to be scalable and environmentally considerate, minimizing waste and hazardous byproducts.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome
1 Alkylation Cyclopropylmethyl halide, base (e.g., K2CO3), DMF Formation of 3-(Cyclopropylmethoxy)pyridin-2-yl)methanol
2 Activation of -OH group Thionyl chloride or PBr3, inert solvent Formation of halide intermediate
3 Amination Ammonia or amine source, base, aprotic solvent Formation of this compound
4 Purification Extraction, washing, drying, crystallization Pure target amine compound

Research Findings and Industrial Relevance

  • The preparation methods focus on maximizing yield and purity while minimizing environmental impact by using green solvents and mild reaction conditions.
  • The choice of solvents and bases is critical for reaction efficiency and selectivity.
  • The compound’s amine functionality allows further derivatization, making it valuable in pharmaceutical intermediate synthesis.
  • Patents emphasize the importance of controlling reaction temperature and solvent choice to optimize industrial scale-up.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-(Cyclopropylmethoxy)pyridin-2-yl)methanamine?

  • Methodology : The synthesis typically involves functionalizing a pyridine ring. A common approach is nucleophilic substitution at the 2-position of pyridine. For example:

Introduce the cyclopropylmethoxy group at the 3-position via alkylation using cyclopropylmethyl bromide under basic conditions (e.g., NaH in DMF).

Install the methanamine group at the 2-position through reductive amination or via a Curtius rearrangement of a carboxylic acid intermediate.

  • Key Considerations : Protect the amine group during synthesis to avoid side reactions. Use anhydrous conditions to prevent hydrolysis of the cyclopropylmethoxy group .
    • Validation : Monitor reaction progress using TLC or LC-MS. Confirm purity via HPLC (>95%) .

Q. How should this compound be characterized spectroscopically?

  • Methodology :

  • NMR :
  • ¹H NMR : Expect signals for the cyclopropyl group (δ 0.5–1.5 ppm, multiplet), pyridine protons (δ 7.0–8.5 ppm), and methanamine protons (δ 2.5–3.5 ppm).
  • ¹³C NMR : Pyridine carbons (δ 120–150 ppm), cyclopropyl carbons (δ 5–15 ppm), and methanamine carbon (δ 40–50 ppm).
  • HRMS : Calculate exact mass (C₁₀H₁₄N₂O: 178.1106 g/mol) and compare with experimental data .
    • Troubleshooting : If impurities persist, use column chromatography with a gradient of ethyl acetate/hexane or reverse-phase HPLC .

Q. What safety protocols are essential for handling this compound?

  • Handling :

  • Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact (irritation reported in similar amines) .
  • Work in a fume hood to prevent inhalation of dust/aerosols.
    • Storage : Store in airtight containers under nitrogen at 2–8°C to prevent degradation. Avoid exposure to moisture .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of derivatives of this compound?

  • Methodology :

  • Perform docking studies using software like AutoDock Vina to assess binding affinity to target proteins (e.g., kinases or GPCRs).
  • Conduct DFT calculations to evaluate electronic properties (e.g., HOMO/LUMO energies) influencing reactivity or interactions .
    • Data Interpretation : Compare computational results with experimental IC₅₀ values. Discrepancies may arise from solvation effects or protein flexibility not modeled in silico .

Q. How to resolve contradictions in biological activity data across different assays?

  • Case Example : If a derivative shows high potency in enzyme assays but low efficacy in cell-based assays:

Verify compound stability in cell media (e.g., via LC-MS) to rule out degradation.

Assess membrane permeability using Caco-2 assays or PAMPA.

Check for off-target effects via kinome-wide profiling .

  • Statistical Analysis : Use Bland-Altman plots or Cohen’s kappa to evaluate inter-assay variability .

Q. What strategies optimize the pharmacokinetic profile of this compound?

  • Approaches :

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl, carboxyl) to reduce logP.
  • Prodrug Design : Mask the amine with acetyl or tert-butoxycarbonyl (Boc) groups to enhance oral bioavailability.
    • Validation : Measure plasma half-life in rodent models and compare with in vitro microsomal stability data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-(Cyclopropylmethoxy)pyridin-2-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(3-(Cyclopropylmethoxy)pyridin-2-yl)methanamine

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